Structural Differentiation: Unique N-Phenylacetamide Side Chain vs. N-Methyl Analog
This compound differs from the commercially available analog 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide (CAS 1206997-44-5) by the presence of a bulkier, more lipophilic N-phenyl group instead of an N-methyl group on the terminal acetamide . In the broader imidazole thioacetanilide class, the nature of the N-substituent on the acetamide is a critical driver of target binding affinity, with aromatic groups often significantly enhancing potency through π-stacking interactions [1].
| Evidence Dimension | Molecular structure and substituent steric/electronic profile |
|---|---|
| Target Compound Data | N-phenylacetamide terminal group (Molecular Weight: 464.38 g/mol) |
| Comparator Or Baseline | 2-((5-(4-bromophenyl)-1-phenyl-1H-imidazol-2-yl)thio)-N-methylacetamide (N-methylacetamide terminal group; CAS 1206997-44-5; Molecular Weight: 402.31 g/mol) |
| Quantified Difference | Difference in molecular weight of +62.07 g/mol, reflecting a larger, more lipophilic N-substituent. |
| Conditions | Structural comparison based on chemical formula and molecular weight data. |
Why This Matters
This structural divergence is critical for SAR studies, as the N-aryl group can engage in key hydrophobic and π-stacking interactions with biological targets that the smaller N-alkyl group cannot, potentially leading to vastly different biological activity profiles.
- [1] Zhan, P., Liu, X., Zhu, J., Fang, Z., Li, Z., Pannecouque, C., & De Clercq, E. (2009). Synthesis and biological evaluation of imidazole thioacetanilides as novel non-nucleoside HIV-1 reverse transcriptase inhibitors. Bioorganic & Medicinal Chemistry, 17(16), 5775-5781. View Source
